molecular formula C15H21NO4 B1336544 (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid CAS No. 479064-96-5

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

Cat. No. B1336544
M. Wt: 279.33 g/mol
InChI Key: MBWMIEZHOLGJBM-LBPRGKRZSA-N
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Description

“(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid” is a complex organic compound. It contains an amino group (NH2) which is protected by a tert-butoxycarbonyl (BOC) group, a carboxylic acid group (COOH), and a phenyl group (C6H5) which is a derivative of benzene.



Synthesis Analysis

The synthesis of such a compound would likely involve protecting the amino group with the BOC group to prevent it from reacting. Then, the phenyl group could be added through a reaction like a Friedel-Crafts acylation. Finally, the carboxylic acid group could be introduced through oxidation.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the BOC-protected amino group and the phenyl group. The stereochemistry at the chiral center would also play a significant role in the compound’s properties.



Chemical Reactions Analysis

This compound could undergo a variety of reactions. The BOC group could be removed to free the amino group, which could then participate in reactions like amide bond formation. The carboxylic acid could be converted into other functional groups like esters or amides.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its stereochemistry and the nature of its functional groups. For example, it would likely be solid at room temperature and soluble in organic solvents due to the presence of the phenyl and BOC groups.


Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Thiadiazole Derivatives : The compound was used as a starting material to synthesize a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives, which displayed significant anti-microbial activities against various microorganisms (Pund et al., 2020).

  • Intermediate in Biotin Synthesis : It served as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin involved in the metabolic cycle for biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Synthesis of Unnatural Amino Acids : The compound was pivotal in the development of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, contributing to the field of unnatural amino acids (Bakonyi et al., 2013).

Chemical and Material Science Applications

  • Organometallic Chemistry : It was utilized in the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, indicating its potential in medicinal organometallic chemistry (Patra et al., 2012).

  • Polybenzoxazine Formation : Explored for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, showing its role in the development of materials with thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).

  • Gas Separation Membranes : Incorporated into polystyrenes to fabricate composite membranes for CO2 separation over H2, indicating its utility in enhancing CO2 affinity in gas separation technologies (Taniguchi et al., 2012).

Safety And Hazards

As with any chemical compound, handling “(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid” would require proper safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area.


Future Directions

Future research could explore the potential applications of this compound in fields like medicinal chemistry or materials science. Its ability to act as a building block for more complex molecules could make it a valuable tool for synthetic chemists.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. If you have more information or a different compound you’d like me to analyze, feel free to ask!


properties

IUPAC Name

(3S)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWMIEZHOLGJBM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426611
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

CAS RN

479064-96-5
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479064-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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